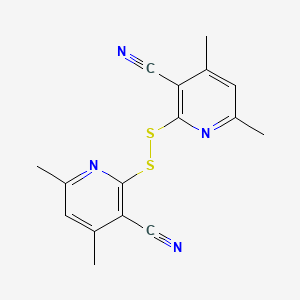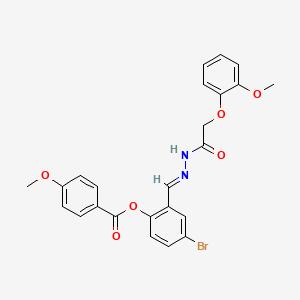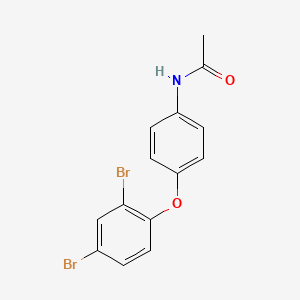![molecular formula C17H16N4O2S B12008709 2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 489422-10-8
Linear Formula: CHNOS
Molecular Weight: 430.486 g/mol
This compound features an ethoxy group (C2H5O) attached to a phenolic ring, along with a triazole ring containing a sulfanyl group (C6H5SN). Its unique structure makes it intriguing for various applications.
准备方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of an aldehyde (such as 2-hydroxy-4-methoxybenzaldehyde) with a thiosemicarbazide derivative (e.g., 3-phenyl-5-sulfanyl-4H-1,2,4-triazole-4-carbohydrazide). The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using established protocols.
化学反应分析
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Reduction: Reduction of the imine group may be possible.
Substitution: The phenolic ring can participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinone derivatives, while reduction could lead to the corresponding amine.
科学研究应用
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Bioconjugation: Its functional groups allow for bioconjugation and labeling.
Antioxidant Properties: The phenolic moiety suggests potential antioxidant activity.
Antibacterial Studies: Researchers investigate its antibacterial effects.
Pharmaceuticals: It may serve as a precursor for drug development.
Materials Science: Its unique structure could find applications in materials science.
作用机制
The exact mechanism remains an active area of research. its antioxidant properties and potential interactions with cellular pathways contribute to its effects.
相似化合物的比较
While this compound is relatively rare, it shares similarities with other phenolic derivatives, such as 2-ethoxy-4-(((3-(3-methoxy-phenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS: 613249-07-3) and **2-ethoxy-4-((E)-{[3-(3-isopropoxyphe
属性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15-10-12(8-9-14(15)22)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+ |
InChI 键 |
SACZZWMQWVSXID-WOJGMQOQSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)


![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)


![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)


![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
